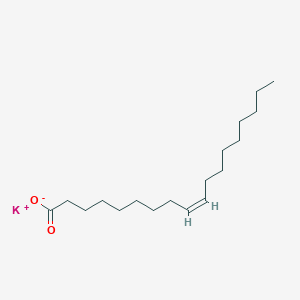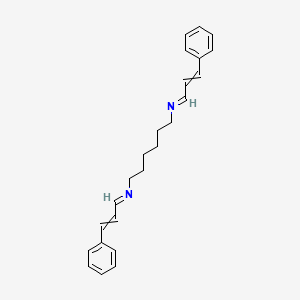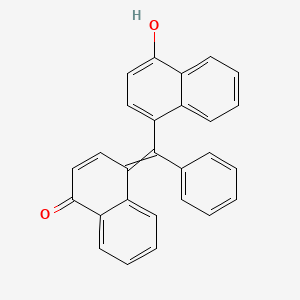
potassium;(Z)-octadec-9-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium;(Z)-octadec-9-enoate, also known as potassium oleate, is a potassium salt of oleic acid, a monounsaturated fatty acid. This compound is commonly found in soaps and detergents due to its surfactant properties. It is also used in various industrial applications, including as an emulsifying agent and in the production of biodiesel.
准备方法
Synthetic Routes and Reaction Conditions
Potassium;(Z)-octadec-9-enoate can be synthesized through the neutralization of oleic acid with potassium hydroxide. The reaction typically involves dissolving oleic acid in a suitable solvent, such as ethanol, and then adding an aqueous solution of potassium hydroxide. The reaction is exothermic and should be carried out under controlled conditions to prevent overheating. The resulting potassium oleate is then purified by recrystallization or other suitable methods.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar neutralization reactions. The process involves the continuous addition of oleic acid and potassium hydroxide in a reactor, followed by separation and purification steps. The product is then dried and packaged for use in various applications.
化学反应分析
Types of Reactions
Potassium;(Z)-octadec-9-enoate undergoes several types of chemical reactions, including:
Oxidation: The double bond in the oleate moiety can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The double bond can be reduced to form stearate, a saturated fatty acid salt.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts is commonly employed for the reduction of the double bond.
Substitution: Esterification reactions can be carried out using alcohols in the presence of acid catalysts, while amidation reactions can be performed using amines and coupling agents.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Potassium stearate.
Substitution: Esters, amides.
科学研究应用
Potassium;(Z)-octadec-9-enoate has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and solubilization.
Biology: Studied for its role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of biodiesel, soaps, and detergents due to its surfactant properties.
作用机制
The mechanism of action of potassium;(Z)-octadec-9-enoate is primarily based on its surfactant properties. The compound reduces the surface tension of water, allowing it to emulsify oils and fats. This property is exploited in various applications, including cleaning and emulsification processes. At the molecular level, potassium oleate interacts with lipid bilayers, disrupting their structure and increasing permeability.
相似化合物的比较
Potassium;(Z)-octadec-9-enoate is similar to other fatty acid salts, such as:
Sodium oleate: Similar surfactant properties but different solubility and reactivity due to the sodium ion.
Potassium stearate: A saturated fatty acid salt with different physical properties and reactivity.
Sodium stearate: Similar to potassium stearate but with sodium as the counterion.
Uniqueness
This compound is unique due to its combination of a monounsaturated fatty acid with a potassium ion, providing specific surfactant properties and reactivity that differ from its sodium counterparts and saturated analogs.
属性
IUPAC Name |
potassium;(Z)-octadec-9-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b10-9-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLICVSDCCDDWMD-KVVVOXFISA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33KO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B7822133.png)

